(2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride
Description
(2S)-2-Amino-2-pyridin-2-ylethanol; hydrochloride (CAS: 1269652-00-7) is a chiral amino alcohol hydrochloride salt with the molecular formula C₇H₁₂Cl₂N₂O and a molecular weight of 223.10 g/mol . Its structure features a pyridine ring at the 2-position, an ethanol backbone, and a stereospecific (2S) configuration. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C7H11ClN2O |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
(2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-6(5-10)7-3-1-2-4-9-7;/h1-4,6,10H,5,8H2;1H/t6-;/m1./s1 |
InChI Key |
AAEYKSBZCYPJCO-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](CO)N.Cl |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-pyridin-2-ylethanol typically involves the reaction of 2-pyridinecarboxaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C). The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride may involve large-scale reductive amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The final product is typically purified through crystallization or recrystallization techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: Formation of 2-pyridin-2-ylethylamine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The amino and hydroxyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of (2S)-2-Amino-2-pyridin-2-ylethanol; Hydrochloride and Analogues
Key Observations :
- Pyridine Position: The target compound’s pyridin-2-yl group contrasts with analogues like Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride, which has a pyridin-3-yl substitution . Positional isomers may exhibit divergent binding affinities in biological systems.
- Backbone Functional Groups: Unlike 2-(2-Aminoethyl)pyridine hydrochloride, which has a simpler ethylamine chain, the target compound’s ethanol backbone provides a hydroxyl group for hydrogen bonding .
Stability and Degradation
Table 2: Stability Data for Hydrochloride Salts
Key Findings :
- MPPH (a phenyl-propanol derivative) shows significant degradation in biological matrices, with stability dropping to 7% in plasma after 6 months at -20°C . This highlights the need for stability studies on the target compound, as similar trends may apply.
- No stability or antimicrobial data (e.g., MIC/MBC) are available for the target compound, suggesting gaps in current research .
Table 3: Hazard Classification of Selected Compounds
Key Notes:
- Analogues like 2-Chloro-6-methylpyrimidine-4-carboxylic acid are similarly unclassified, suggesting that pyridine/pyrimidine derivatives may generally pose low risks when handled properly .
Biological Activity
(2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride, also known as (S)-2-amino-2-(pyridin-2-yl)ethanol dihydrochloride, is a chiral compound with notable biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₇H₁₂Cl₂N₂O
- Molecular Weight : Approximately 211.09 g/mol
- Solubility : Highly soluble in water (3.14 mg/ml), enhancing its applicability in various aqueous environments.
The biological activity of (2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity and receptor binding, leading to various physiological effects. The compound's mechanism can be summarized as follows:
- Enzyme Inhibition : It interacts with enzymes, potentially inhibiting their activity, which can have therapeutic implications.
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways associated with various biological processes.
Biological Activities
Research indicates that (2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride exhibits several biological activities:
- Antimicrobial Properties : Demonstrated effectiveness against various microbial strains, suggesting potential use in treating infections.
- Cytotoxic Effects : Studies show that the compound can induce cytotoxicity in certain cancer cell lines, indicating its potential as an anticancer agent .
- Anti-fibrotic Activity : It has been explored for its ability to inhibit collagen expression and hydroxyproline content in hepatic stellate cells, showing promise in liver fibrosis treatment.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various microbial strains | |
| Cytotoxic | Induces cytotoxicity in cancer cell lines | |
| Anti-fibrotic | Inhibits collagen expression in liver cells |
Case Study: Anti-fibrotic Effects
A study focused on the anti-fibrotic effects of (2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride involved testing its derivatives on immortalized rat hepatic stellate cells (HSC-T6). The results indicated that certain derivatives exhibited significantly lower IC50 values compared to existing anti-fibrotic drugs, demonstrating enhanced efficacy in reducing fibrosis markers such as collagen and hydroxyproline levels.
Applications in Medicine
The compound's diverse biological activities make it a candidate for various therapeutic applications:
- Infectious Diseases : Its antimicrobial properties suggest potential use as an antibiotic or antifungal agent.
- Cancer Therapy : The cytotoxic effects observed in cancer cell lines position it as a potential anticancer drug.
- Liver Disease Treatment : Its anti-fibrotic properties could lead to new treatments for liver fibrosis and related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
